molecular formula C10H16O6 B1620066 Trimethyl butane-1,2,4-tricarboxylate CAS No. 4339-27-9

Trimethyl butane-1,2,4-tricarboxylate

Cat. No.: B1620066
CAS No.: 4339-27-9
M. Wt: 232.23 g/mol
InChI Key: DVHJCQNSPXZHEC-UHFFFAOYSA-N
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Description

Trimethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula C10H16O6. It is also known as trimethyl 1,2,4-butanetricarboxylate. This compound is characterized by its three carboxylate groups attached to a butane backbone, making it a tricarboxylate ester. It is used in various chemical applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl butane-1,2,4-tricarboxylate can be synthesized through the esterification of butane-1,2,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Trimethyl butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butane-1,2,4-tricarboxylic acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Butane-1,2,4-triol.

Mechanism of Action

The mechanism of action of trimethyl butane-1,2,4-tricarboxylate depends on its application. In chemical reactions, it acts as a reactant that undergoes transformation through hydrolysis, transesterification, or reduction. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl butane-1,2,4-tricarboxylate is unique due to its specific butane backbone, which imparts different physical and chemical properties compared to its benzene and propane counterparts. This uniqueness makes it suitable for specific applications where other tricarboxylate esters may not be as effective .

Properties

IUPAC Name

trimethyl butane-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-14-8(11)5-4-7(10(13)16-3)6-9(12)15-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHJCQNSPXZHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337628
Record name Trimethyl butane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4339-27-9
Record name Trimethyl butane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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